Crystallographic Profiling and X-Ray Diffraction Analysis of tert-Butyl (3-bromo-2-nitrophenyl)carbamate
Crystallographic Profiling and X-Ray Diffraction Analysis of tert-Butyl (3-bromo-2-nitrophenyl)carbamate
Executive Summary
tert-Butyl (3-bromo-2-nitrophenyl)carbamate (CAS: 1823822-17-8) is a highly functionalized aromatic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and heterocyclic scaffolds. It has been notably synthesized via the visible-light-mediated nitration of protected anilines[1]. Understanding its three-dimensional solid-state conformation through Single-Crystal X-Ray Diffraction (SC-XRD) provides critical insights into its steric strain, intramolecular hydrogen bonding, and crystal packing. These structural parameters dictate the compound's reactivity, solubility, and behavior in subsequent cross-coupling or reduction reactions.
This technical guide establishes a rigorous methodological framework for the crystallization, X-ray data acquisition, and structural refinement of this specific compound, serving as a blueprint for researchers working with heavily substituted ortho-nitroaryl carbamates[2].
Chemical Context and Structural Dynamics
The molecular architecture of tert-butyl (3-bromo-2-nitrophenyl)carbamate features three bulky, electronically diverse substituents in contiguous positions on the aromatic ring (C1: –NHBoc, C2: –NO₂, C3: –Br).
Mechanistic Causality of Conformation: The solid-state conformation of this molecule is governed by a delicate thermodynamic competition between coplanarity and steric torsion:
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Intramolecular Hydrogen Bonding: The ortho-relationship between the carbamate donor (–NH) and the nitro acceptor (–NO₂) strongly promotes an intramolecular hydrogen bond (N–H···O). This interaction thermodynamically favors a coplanar arrangement of the carbamate and nitro groups relative to the central phenyl ring.
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Steric Repulsion (The Ortho Effect): The adjacent bulky bromine atom at the C3 position introduces severe van der Waals overlap with the oxygen atoms of the C2 nitro group. To relieve this steric strain, the nitro group is forced to twist out of the phenyl ring plane, which subsequently weakens or alters the geometry of the N–H···O hydrogen bond.
Caption: Competing intramolecular forces governing the solid-state conformation.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols must be strictly adhered to.
Protocol 1: Single Crystal Growth (Vapor Diffusion Method)
Because tert-butyl phenylcarbamates are highly soluble in most organic solvents[2], a vapor diffusion (anti-solvent) technique is optimal for growing diffraction-quality single crystals.
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Solvent Selection & Dissolution: Dissolve 50 mg of highly purified tert-butyl (3-bromo-2-nitrophenyl)carbamate in 1.5 mL of a "good" solvent (e.g., dichloromethane or ethyl acetate) in a 2-dram inner vial.
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Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove microscopic dust particles, which can act as premature nucleation sites and cause twinning.
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Anti-Solvent Chamber: Place the unsealed 2-dram vial inside a larger 20 mL scintillation vial containing 4 mL of an "anti-solvent" (e.g., n-pentane or n-hexane).
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Equilibration: Seal the outer vial tightly. Allow the system to stand undisturbed in a vibration-free environment at 20 °C. The volatile anti-solvent will slowly diffuse into the inner vial over 3–7 days, gradually lowering the solubility and yielding pale yellow, block-like single crystals.
Protocol 2: X-Ray Diffraction Data Collection
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Crystal Selection: Under a polarized optical microscope, select a single crystal with uniform extinction and dimensions approximately 0.2 × 0.2 × 0.1 mm.
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Mounting: Coat the crystal in perfluoropolyether cryo-oil and mount it on a MiTeGen micromount. The oil prevents solvent loss and protects the crystal from atmospheric moisture.
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Cryogenic Cooling: Immediately transfer the mount to the diffractometer goniometer equipped with a nitrogen cold stream set to 100(2) K . Causality: Cooling minimizes atomic thermal vibrations (reducing Debye-Waller factors), which significantly enhances high-angle diffraction intensity and allows for the precise localization of the carbamate hydrogen atom.
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Data Acquisition: Collect the diffraction data using a microfocus X-ray source. Mo Kα radiation (λ = 0.71073 Å) is generally preferred to minimize absorption effects, though Cu Kα (λ = 1.54184 Å) can be used if absolute structure determination is required.
Caption: Workflow for Single-Crystal X-Ray Diffraction (SC-XRD) analysis.
Data Processing and Structural Refinement
Once the raw diffraction frames are collected, rigorous data reduction is required.
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Absorption Correction: Because the molecule contains a heavy bromine atom (which highly absorbs X-rays), an empirical multi-scan absorption correction (e.g., SADABS) is mandatory. Failure to apply this will result in residual electron density peaks near the bromine atom and artificially high R-factors.
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Structure Solution: The structure is solved using dual-space algorithms via SHELXT.
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Refinement: Full-matrix least-squares refinement on F² is performed using SHELXL. All non-hydrogen atoms (C, N, O, Br) are refined anisotropically. The critical carbamate N–H hydrogen atom should ideally be located from the difference Fourier map and refined freely to accurately determine the hydrogen-bonding geometry.
Quantitative Crystallographic Data
Below is a summarized table of the expected crystallographic parameters for tert-butyl (3-bromo-2-nitrophenyl)carbamate, extrapolated from highly homologous ortho-nitroaryl carbamate scaffolds[3].
| Crystallographic Parameter | Expected / Representative Value |
| Chemical Formula | C₁₁H₁₃BrN₂O₄ |
| Formula Weight | 317.14 g/mol |
| Crystal System | Monoclinic or Triclinic |
| Space Group | P2₁/c or P-1 |
| Temperature | 100(2) K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Calculated Density (ρ) | ~1.65 - 1.75 g/cm³ |
| Absorption Coefficient (μ) | ~3.2 mm⁻¹ |
| Z (Molecules per unit cell) | 4 |
| Expected N-H···O Distance | 2.65 – 2.85 Å (indicative of moderate H-bonding) |
| Nitro Torsion Angle (C1-C2-N-O) | 45° – 75° (deviated from 0° due to Br steric clash) |
Note: The exact unit cell dimensions will vary based on the specific polymorphic form isolated during crystallization.
References
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Visible-Light-Mediated Nitration of Protected Anilines The Journal of Organic Chemistry (2018) URL:[Link]
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Base-Mediated Intramolecular Decarboxylative Synthesis of Alkylamines from Alkanoyloxycarbamates The Journal of Organic Chemistry (2018) URL:[Link]
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Crystal structure refinement with SHELXL Acta Crystallographica Section C (2015) URL:[Link]
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Olex2: a complete structure solution, refinement and analysis program Journal of Applied Crystallography (2009) URL:[Link]
